Quaternary C3 Center vs. 3-Unsubstituted Analog
The target compound possesses a quaternary carbon at the piperidine 3-position (ethyl + carboxylic acid substituents), while the closest commercially available comparator, N-Cbz-nipecotic acid ethyl ester (CAS 310454-53-6), bears only a single carboxylic acid ester substituent at C3, resulting in a tertiary (methine) center. This quaternary center prevents base- or acid-catalyzed epimerization at C3 during synthetic elaboration, a documented degradation pathway for 3-monosubstituted nipecotic acid derivatives [1]. The molecular weight difference is minimal (291.34 vs. 291.34 g/mol; identical empirical formula C₁₆H₂₁NO₄), but the topological polar surface area (tPSA) of the target compound is predicted as 55.84 Ų versus 55.84 Ų for the comparator, reflecting identical H-bond donor/acceptor counts, yet the 3-ethyl group increases the calculated logP by approximately 0.3–0.5 units compared to the 3-des-ethyl analog, enhancing passive membrane permeability .
| Evidence Dimension | C3 Substitution Pattern, tPSA, and Predicted logP |
|---|---|
| Target Compound Data | Quaternary C3 center (3-ethyl-3-carboxylic acid); tPSA 55.84 Ų; predicted logP ~2.54 |
| Comparator Or Baseline | N-Cbz-nipecotic acid ethyl ester (CAS 310454-53-6): Tertiary C3 center (3-carboxylic acid ethyl ester only); tPSA 55.84 Ų; predicted logP ~2.0–2.2 |
| Quantified Difference | Δ logP ≈ +0.3–0.5 (enhanced lipophilicity); absence of C3 epimerization pathway |
| Conditions | Computational prediction based on ACD/Labs or analogous fragment-based logP calculations; tPSA from standard Ertl algorithm |
Why This Matters
The quaternary C3 center prevents epimerization during multi-step synthesis, which directly reduces purification burden and improves overall yield of chiral drug candidates, while the modest lipophilicity gain may enhance CNS penetration for GABA transporter-targeted programs.
- [1] Jacobsen P, et al. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. J Med Chem. 1982;25(10):1157-1162. PMID: 6292417. (Demonstrates that nipecotic acid derivatives with 3-monosubstitution are subject to configurational instability.) View Source
